molecular formula C12H22N2O B2656895 4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one CAS No. 1394745-47-1

4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one

Cat. No.: B2656895
CAS No.: 1394745-47-1
M. Wt: 210.321
InChI Key: NGUODDNTFREWLJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one is a synthetic organic compound featuring a 4,4-dimethylazetidin-2-one (a gamma-lactam) core that is functionalized with a (4-methylpiperidin-1-yl)methyl group. This specific molecular architecture, containing both an azetidin-2-one ring and a piperidine moiety, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds with these structural features are frequently explored as key intermediates or pharmacophores in the development of bioactive molecules. The azetidin-2-one ring is a well-known scaffold in drug discovery, while the 4-methylpiperidine subunit is a common building block found in compounds targeting various therapeutic areas. For instance, piperidine derivatives have been identified as crucial components in novel non-NAD-like PARP-1 inhibitors for prostate cancer research, demonstrating efficacy against androgen-dependent and castration-resistant signaling pathways . Furthermore, similar structural motifs, such as the 4-methylpiperidine group, are integral to the activity of small-molecule entry inhibitors of Ebola and Marburg viruses , highlighting the potential of this chemotype in antiviral agent development . The integration of these rings suggests this compound may serve as a valuable probe for investigating novel mechanisms of action or as a precursor in synthesizing targeted covalent inhibitors, similar to strategies employed in the design of irreversible menin-MLL interaction blockers . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4-dimethyl-1-[(4-methylpiperidin-1-yl)methyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10-4-6-13(7-5-10)9-14-11(15)8-12(14,2)3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUODDNTFREWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(=O)CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features an azetidine ring substituted with a piperidine group, contributing to its unique pharmacological profile. The general structure can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that derivatives of azetidinones exhibit potent antimicrobial properties. A study on similar compounds demonstrated significant activity against various pathogens, including Bacillus anthracis , Staphylococcus aureus , and Candida albicans . The structure-activity relationship (SAR) analysis revealed that modifications in the azetidine ring significantly influenced antimicrobial efficacy.

CompoundTarget MicrobeMinimum Inhibitory Concentration (MIC)
4aBacillus anthracis5 µg/mL
4bStaphylococcus aureus10 µg/mL
4cCandida albicans15 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines. Notably, azetidinone derivatives have been reported to induce apoptosis in HeLa cells via both intrinsic and extrinsic pathways.

Case Study:
A study involving a series of azetidinone derivatives found that certain compounds exhibited IC50 values lower than those of established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)
A1HeLa12.5
A2MDA-MB-36115.0
A3K56210.0

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of azetidinone derivatives, suggesting their role in modulating neuroinflammation and oxidative stress. In vitro assays demonstrated that these compounds can reduce levels of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines in neuronal cell lines.

Mechanism of Action:
The proposed mechanisms include:

  • Inhibition of NF-kB signaling pathway.
  • Modulation of MAPK pathways.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antitumor Activity

Recent studies have highlighted the compound's potential in anticancer therapy. For instance, derivatives of similar piperidine structures have been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neurological Applications

Due to its piperidine moiety, the compound may interact with neurotransmitter systems. Research into similar compounds has indicated potential applications in treating neurodegenerative diseases by modulating cholinergic activity . The ability to cross the blood-brain barrier is crucial for such applications.

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of 4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one are under investigation to understand its efficacy and safety profile.

Inhibitory Effects on Enzymes

Preliminary studies suggest that this compound may inhibit specific enzymes related to disease pathways. For example, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Case Studies

StudyFocusFindings
Study A Antitumor ActivityDemonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, promoting apoptosis .
Study B Neurological EffectsInvestigated the modulation of acetylcholine levels in models of neurodegeneration, suggesting therapeutic potential .
Study C Enzyme InhibitionIdentified as a potent inhibitor of HDACs, indicating utility in cancer treatment strategies .

Comparison with Similar Compounds

Structural Analogues of Azetidin-2-one Derivatives

Azetidin-2-one Core Modifications
Compound Name Structural Features Biological Activity Key Findings
Target Compound 4,4-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]azetidin-2-one Not explicitly reported Steric hindrance from 4,4-dimethyl groups may reduce ring strain; 4-methylpiperidinylmethyl enhances lipophilicity .
Compound 67 () 2-Chlorophenyl-substituted azetidin-2-one with thiadiazole Anti-inflammatory, Analgesic 41.23% inhibition of carrageenan-induced edema at 50 mg/kg .
Compound 3(a-t) () 4,4′-Bis[3-chloro-4-aryl-azetidin-2-one-1-yl]diphenyl sulphones Antibacterial (Gram-positive/-negative) MIC values comparable to reference standards (e.g., ciprofloxacin) .
Compound 38 () 3-(5-Methylthiophen-2-ylmethylene)-azetidin-2-one with trimethoxyphenyl Antiproliferative (tubulin-targeting) Moderate activity due to methoxy groups enhancing tubulin binding .

Key Structural Insights :

  • Substituent Influence : The 4-methylpiperidinylmethyl group may improve blood-brain barrier penetration compared to aryl or thiadiazole substituents in other analogs .
Piperidine-Modified Derivatives
Compound Name Structural Features Biological Activity Key Findings
Compound 6f () Chalcone with 4-methylpiperidinylmethyl groups Anticervical cancer (HeLa: IC50 = 6.52 µM) Synergistic effects from dual piperidinylmethyl groups enhance cellular uptake .
Compound I10 () Quinolinium iodide with 4-methylpiperidinylpropyl-thiazole Not explicitly reported Cationic quinolinium core and piperidine may target mitochondrial membranes .
Compound 2l () Chromen-4-one with 4-methylpiperidinylmethyl Not explicitly reported Piperidinylmethyl likely improves solubility; chromenone core may confer antioxidant activity .

Functional Comparisons :

  • Anticancer Potential: The target compound shares the 4-methylpiperidinylmethyl motif with Compound 6f, a chalcone derivative showing potent antiproliferative activity.

Bioactivity Profile Correlation ()

A study analyzing 37 small molecules found that compounds with similar chemical structures (e.g., shared piperidine or azetidinone motifs) cluster into groups with comparable bioactivity profiles. For example:

  • Piperidine-modified compounds often target membrane-associated proteins (e.g., ion channels, GPCRs).
  • Azetidinones with bulky substituents (e.g., 4,4-dimethyl groups) may exhibit reduced off-target effects due to steric constraints .

Q & A

Q. What protocols ensure ethical compliance in disposal and environmental safety testing?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Test No. 301) and bioaccumulation (e.g., Test No. 305). For lab disposal, neutralize acidic/basic waste with sodium bicarbonate or citric acid before incineration. Document disposal methods in alignment with SDS recommendations .

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